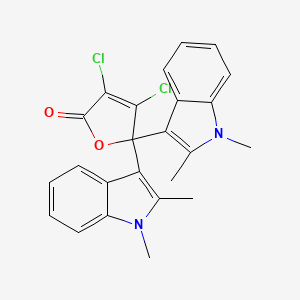
3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of two indole groups and a furanone core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Indole Derivatives: The synthesis begins with the preparation of 1,2-dimethyl-1H-indole derivatives through the Fischer indole synthesis or other suitable methods.
Chlorination: The indole derivatives are then chlorinated at the 3 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Furanone Formation: The chlorinated indole derivatives are reacted with a suitable furanone precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions or the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced indole-furanone compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
Mecanismo De Acción
The mechanism of action of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole rings and furanone core could facilitate binding to these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but without the 1,2-dimethyl groups.
5,5-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one: Lacks the chlorination at the 3 and 4 positions.
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of chlorination and dimethyl substitution in “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
64232-59-3 |
|---|---|
Fórmula molecular |
C24H20Cl2N2O2 |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
3,4-dichloro-5,5-bis(1,2-dimethylindol-3-yl)furan-2-one |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-13-19(15-9-5-7-11-17(15)27(13)3)24(22(26)21(25)23(29)30-24)20-14(2)28(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
Clave InChI |
LWPMDMHMFXDQEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

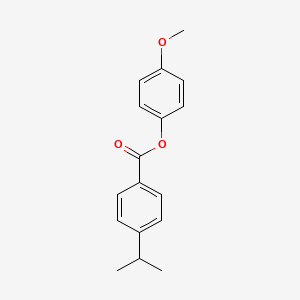
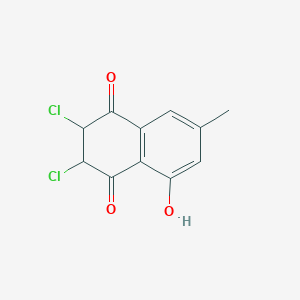
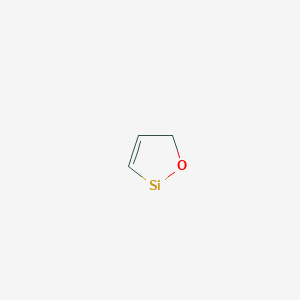
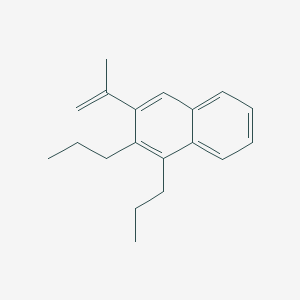
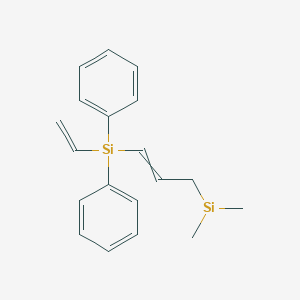

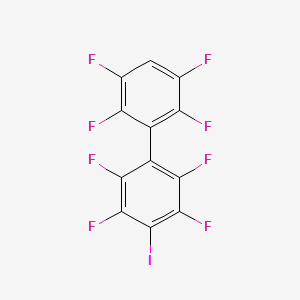
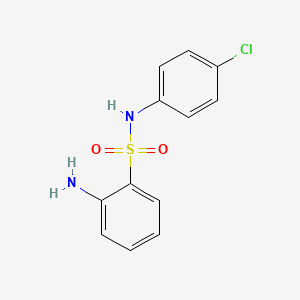


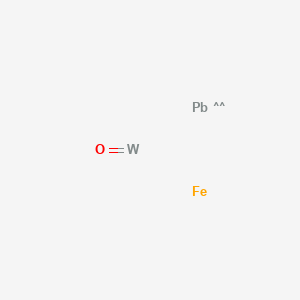
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
